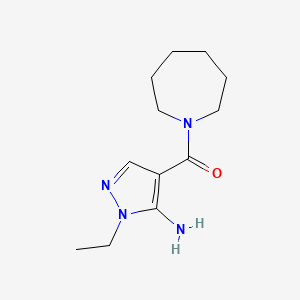4-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-5-amine
CAS No.: 1894307-04-0
Cat. No.: VC4230674
Molecular Formula: C12H20N4O
Molecular Weight: 236.319
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1894307-04-0 |
|---|---|
| Molecular Formula | C12H20N4O |
| Molecular Weight | 236.319 |
| IUPAC Name | (5-amino-1-ethylpyrazol-4-yl)-(azepan-1-yl)methanone |
| Standard InChI | InChI=1S/C12H20N4O/c1-2-16-11(13)10(9-14-16)12(17)15-7-5-3-4-6-8-15/h9H,2-8,13H2,1H3 |
| Standard InChI Key | KIMLIHRFDFZXHY-UHFFFAOYSA-N |
| SMILES | CCN1C(=C(C=N1)C(=O)N2CCCCCC2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a pyrazole core substituted at the 1-position with an ethyl group and at the 5-position with an amine. A carbonyl-linked azepane ring (a seven-membered nitrogen-containing heterocycle) is attached at the 4-position. This configuration introduces steric and electronic effects that influence its reactivity and binding affinity. The IUPAC name, (5-amino-1-ethylpyrazol-4-yl)(azepan-1-yl)methanone, reflects this arrangement.
Physicochemical Characteristics
Key properties include:
-
Molecular weight: 236.319 g/mol
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) due to the amine and carbonyl groups.
-
Stability: Sensitive to prolonged exposure to moisture and light, necessitating storage under inert conditions .
Synthetic Methodologies
Industrial Synthesis
Industrial production employs continuous flow reactors to optimize yield (typically >70%) and reduce costs. Key steps include:
-
Cyclization: Reaction of 5-amino-1-ethylpyrazole with azepane-1-carbonyl chloride under basic conditions.
-
Purification: Chromatography or crystallization to isolate the product .
Laboratory-Scale Routes
A scalable one-pot method involves:
-
Condensation: 5-Amino-1-ethylpyrazole reacts with diethyl 2-(1-ethoxyethylidene)malonate in ethanol at 120°C.
-
Cyclization: Treatment with phosphorus oxychloride (POCl₃) at 130°C for 18 hours, yielding the target compound in 57–65% yield .
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Continuous Flow | 70–75 | ≥98 | Scalability, cost efficiency |
| One-Pot | 57–65 | ≥95 | Simplicity, minimal intermediates |
Biological Activities and Mechanisms
Anticancer Activity
Mechanistic studies on structurally related α-cyano indolylchalcones (e.g., compound 7f) reveal:
-
Apoptosis induction: Upregulation of pro-apoptotic Bax (3.7-fold) and p53 (5.4-fold) proteins.
-
Cell cycle arrest: G1/S phase blockade via CDK4 inhibition (0.45-fold expression) .
These findings suggest that 4-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-5-amine may target similar pathways, though direct evidence remains pending.
Antimicrobial Effects
Pyrazole-azepine hybrids exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 2–8 µg/mL) and fungi (MIC = 4–16 µg/mL). The ethyl group at the 1-position enhances membrane permeability, while the azepane ring disrupts microbial biofilms .
Comparison with Structural Analogues
4-(Azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine
-
Molecular formula: .
-
Activity: Reduced COX-2 inhibition (SI = 150 vs. >300) due to smaller methyl group .
1-Ethyl-4-methyl-1H-pyrazol-5-amine
-
Molecular formula: .
-
Application: Intermediate in anticancer agent synthesis (e.g., pyrazolo[3,4-b]pyridines) .
Table 2: Structural and Functional Comparison
| Compound | Molecular Formula | Key Activity |
|---|---|---|
| 4-(Azepane-1-carbonyl)-1-ethyl-1H-pyrazol-5-amine | COX-2 inhibition, apoptosis | |
| 4-(Azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine | Moderate antimicrobial activity | |
| 1-Ethyl-4-methyl-1H-pyrazol-5-amine | Anticancer intermediate |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume